

# **Application Notes and Protocols: Viloxazine Hydrochloride Synthesis and Purification**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and purification of viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. The following protocols are based on established methods and offer guidance on achieving high purity and yield.

## Synthesis of Viloxazine Hydrochloride

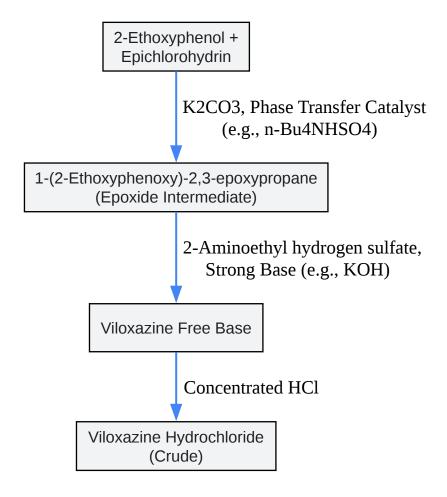
Two primary synthetic routes for viloxazine hydrochloride are outlined below. Method A proceeds via a 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate and subsequent reaction with 2-aminoethyl hydrogen sulfate. Method B utilizes a benzyl-protected intermediate followed by debenzylation.

## Method A: From 2-Ethoxyphenol and 2-Aminoethyl Hydrogen Sulfate

This is a widely utilized method for the synthesis of viloxazine.[1][2][3]

Workflow Diagram: Synthesis Method A





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Caption: Synthesis of Viloxazine HCl via an Epoxide Intermediate.

Experimental Protocol: Method A

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

- To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable organic solvent, add potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (n-Bu<sub>4</sub>NHSO<sub>4</sub>).[1]
- Add epichlorohydrin (excess) to the mixture.[1]
- Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).
- Upon completion, cool the reaction mixture and filter to remove inorganic salts.



- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate can often be used in the next step without further purification.[1] A nearly quantitative yield is expected for this step.[1]

#### Step 2: Synthesis of Viloxazine Free Base

- Prepare a solution of a strong base, such as potassium hydroxide (KOH), in a suitable solvent.[2]
- Add 2-aminoethyl hydrogen sulfate to the basic solution.[1][2]
- Add the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate from Step 1 to the reaction mixture.[1]
- Heat the mixture and stir for several hours until the reaction is complete.[2] The reaction involves the ring-opening of the epoxide followed by cyclization to form the morpholine ring.
   [1]
- After cooling, extract the viloxazine free base into an organic solvent like methyl tert-butyl ether (MTBE).[2]
- Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield crude viloxazine free base. The reported yield for this step is approximately 40%.[1]

#### Step 3: Formation of Viloxazine Hydrochloride

- Dissolve the crude viloxazine free base in a suitable solvent such as isopropanol.
- Slowly add concentrated hydrochloric acid (HCl) to the solution while stirring.[1]
- Viloxazine hydrochloride will precipitate out of the solution.
- Cool the mixture to enhance precipitation and then collect the solid by filtration.

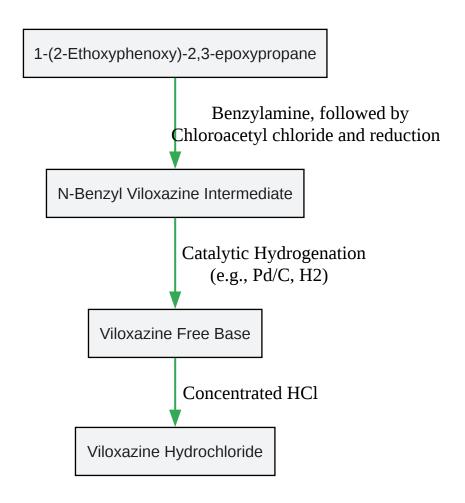


 Wash the collected solid with a cold solvent (e.g., ethyl acetate) and dry under vacuum to obtain crude viloxazine hydrochloride.[4]

#### Method B: Via N-Benzyl Viloxazine Intermediate

This alternative route involves the use of a benzyl protecting group, which is removed in the final step by catalytic hydrogenation.[5][6]

Workflow Diagram: Synthesis Method B



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Caption: Synthesis of Viloxazine HCl via a Benzyl-Protected Intermediate.

Experimental Protocol: Method B

Step 1: Synthesis of N-Benzyl Viloxazine Intermediate



- React 1-(2-ethoxyphenoxy)-2,3-epoxypropane with benzylamine.[5]
- The resulting amino alcohol is then treated with chloroacetyl chloride to form a morpholinone intermediate.[5]
- Reduce the morpholinone using a strong reducing agent like lithium aluminum hydride (LiAlH<sub>4</sub>) to yield N-benzyl viloxazine.[5]

Step 2: Debenzylation to Viloxazine Free Base

- Dissolve the N-benzyl viloxazine intermediate in a suitable solvent such as a mixture of ethanol and 1 M aqueous HCI.[7]
- Add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[7]
- Subject the mixture to hydrogenation (H<sub>2</sub> gas) until the debenzylation is complete.
- Filter off the catalyst and concentrate the filtrate to obtain viloxazine. A high yield of around 96% has been reported for this hydrogenation step.[7]

Step 3: Formation of Viloxazine Hydrochloride

Follow the same procedure as described in Method A, Step 3.

## **Purification of Viloxazine Hydrochloride**

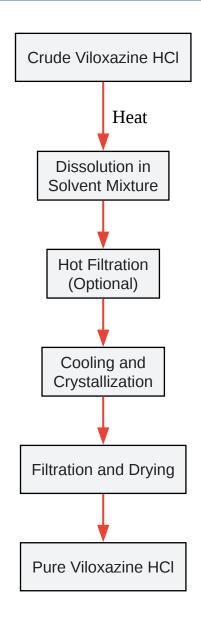
Purification is crucial to remove process-related impurities and achieve the desired pharmaceutical-grade quality.[2] Common impurities can include starting materials like epichlorohydrin and 1-(2-ethoxyphenoxy)-2,3-epoxypropane, as well as byproducts from the reaction.[2]

#### **Method 1: Recrystallization**

Recrystallization is a standard method for purifying crude viloxazine hydrochloride.

Workflow Diagram: Recrystallization





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Caption: General Workflow for Recrystallization of Viloxazine HCl.

Experimental Protocol: Recrystallization

- Dissolve the crude viloxazine hydrochloride in a mixture of isopropanol and water by heating to approximately 70-75°C.[8]
- Stir the solution for about 30 minutes and then filter it while hot to remove any insoluble impurities.[8]
- To the hot filtrate, add ethyl acetate at a temperature of 60-65°C.[8]



- Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a cold solvent mixture (e.g., isopropanol/ethyl acetate) and dry them under vacuum at 50-55°C.[8] This method can yield viloxazine hydrochloride with a purity greater than 98%.[8]

## Method 2: Purification via Free Base-Salt Interconversion

This cyclic process can be repeated to achieve very high purity by removing different types of impurities in the aqueous and organic phases.[2]

Experimental Protocol: Free Base-Salt Interconversion

- Dissolve the crude viloxazine hydrochloride in water.
- Add a base (e.g., NaOH solution) to raise the pH and convert the salt to the viloxazine free base, which will precipitate or can be extracted.
- Extract the viloxazine free base into an organic solvent such as methyl tert-butyl ether (MTBE).[2]
- Wash the organic layer with water to remove any water-soluble impurities.
- Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and then convert the free base back to the hydrochloride salt by adding a solution of HCl in a suitable solvent.[2]
- Collect the precipitated pure viloxazine hydrochloride by filtration, wash with a cold solvent, and dry. This cycle can be repeated until the desired purity is achieved.[2]

#### **Data Summary**

The following tables summarize the reported yields and purities for the different synthesis and purification methods.



Table 1: Synthesis Yields and Purity

Synthesis Step	Method	Reagents	Reported Yield	Final Purity (after HCI salt formation)	Reference
Epoxide Formation	Α	2- Ethoxyphenol , Epichlorohydr in, K <sub>2</sub> CO <sub>3</sub> , n- Bu <sub>4</sub> NHSO <sub>4</sub>	Nearly Quantitative	-	[1]
Viloxazine Formation	А	Epoxide, 2- Aminoethyl hydrogen sulfate, KOH	40%	99% (after recrystallizati on)	[1]
Debenzylatio n	В	N-Benzyl Viloxazine, Pd/C, H <sub>2</sub>	96%	-	[7]

Table 2: Purification Method Efficacy



Purification Method	Solvents/Reag ents	Initial Purity	Final Purity	Reference
Recrystallization	Isopropanol, Water, Ethyl Acetate	-	> 98%	[8]
Recrystallization	Isopropanol, Aqueous HCl, Ethyl Acetate	-	99%	[1]
Free Base-Salt Interconversion	Water, NaOH, MTBE, HCI	-	Substantially pure, low ppm levels of impurities	[2]

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